3-Bromoacetoxyestrone
Description
3-Bromoacetoxyestrone, also known as estrone 3-(bromoacetate), is a steroid derivative with the molecular formula C₁₉H₂₃BrO₃ and a molecular weight of 391.30 g/mol . It is a membrane-permeant haloester that covalently modifies the active-site histidine residue of human placental 17β,20α-hydroxysteroid dehydrogenase (17β-HSD) and estradiol 17β-dehydrogenase, leading to enzyme inactivation . This mechanism has been extensively studied in the context of steroid metabolism regulation, particularly in hormone-dependent pathways . The compound’s bromoacetoxy group (-O-CO-CH₂Br) at the 3-position of the estrone skeleton is critical for its reactivity and specificity toward sulfhydryl groups in enzymatic targets .
Properties
CAS No. |
81949-03-3 |
|---|---|
Molecular Formula |
C20H23BrO3 |
Molecular Weight |
393.3 g/mol |
IUPAC Name |
[(8R,9S,13S,14S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] 2-bromoacetate |
InChI |
InChI=1S/C20H23BrO3/c1-20-9-8-15-14-5-3-13(24-19(23)11-21)10-12(14)2-4-16(15)17(20)6-7-18(20)22/h3,5,10,15-17H,2,4,6-9,11H2,1H3/t15-,16-,17+,20+/m1/s1/i11+2 |
InChI Key |
FSFWWKULPXXGBH-PEGLFZIPSA-N |
SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OC(=O)CBr |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)OC(=O)[14CH2]Br |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OC(=O)CBr |
Synonyms |
3-bromoacetoxyestrone estrone 3-bromoacetate estrone 3-bromoacetic acid |
Origin of Product |
United States |
Comparison with Similar Compounds
Limitations and Data Gaps
- Limited Functional Data: Comparisons with estrone sulfamate and bromoacetophenones rely on structural and mechanistic inferences due to insufficient functional data in the provided evidence.
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